Nor NOHA monoacetate
Descripción
Role of Arginase in L-Arginine Metabolism
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea (B33335). mdpi.comresearchgate.net This reaction is a crucial step in the urea cycle, which is primarily responsible for the detoxification of ammonia (B1221849) in the liver. mdpi.comaai.org Beyond its function in the urea cycle, arginase activity regulates the bioavailability of L-arginine for other metabolic pathways. mdpi.com
One of the most significant competing pathways for L-arginine is the production of nitric oxide (NO) by nitric oxide synthase (NOS). researchgate.netoup.com By consuming L-arginine, arginase can limit the substrate available for NOS, thereby reducing NO production. oup.com The L-ornithine produced by arginase is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation, differentiation, and collagen synthesis. aai.org This positions arginase at a critical metabolic juncture, influencing processes from immune response to tissue repair.
Overview of Arginase Isoforms (ARG1 and ARG2) in Biological Systems
In mammals, two distinct isoforms of arginase exist: Arginase 1 (ARG1) and Arginase 2 (ARG2). mdpi.comcancerresearchhorizons.com While they catalyze the same biochemical reaction, they differ in their tissue distribution, subcellular localization, and regulatory mechanisms. mdpi.comcancerresearchhorizons.com
Arginase 1 (ARG1): This isoform is primarily a cytosolic enzyme and is highly expressed in the liver, where it plays a central role in the urea cycle. mdpi.comaai.orgcancerresearchhorizons.com ARG1 is crucial for ammonia detoxification. mdpi.com It is also found in other cells, such as myeloid cells, where its activity can influence immune responses. nih.gov
Arginase 2 (ARG2): ARG2 is a mitochondrial enzyme found in a wide range of extrahepatic tissues, including the kidneys, prostate, and small intestine. mdpi.comoup.comcancerresearchhorizons.com Its primary role is thought to be in the regulation of cellular L-arginine levels and the production of ornithine for biosynthetic purposes, such as the synthesis of polyamines and proline. mdpi.comoup.com
| Isoform | Location | Primary Function |
| ARG1 | Cytosol, primarily in the liver | Urea cycle, ammonia detoxification |
| ARG2 | Mitochondria, various extrahepatic tissues | Regulation of L-arginine homeostasis, precursor for polyamine and proline synthesis |
Rationale for Arginase Inhibition in Research Contexts
The central role of arginase in regulating L-arginine availability provides a strong rationale for its inhibition in various research contexts. Upregulated arginase activity is associated with several pathological conditions, including cardiovascular diseases, cancer, and immune-mediated disorders. mdpi.comnih.gov
In the context of cancer, elevated arginase activity within the tumor microenvironment can deplete L-arginine, a nutrient essential for T-cell proliferation and function. nih.gov This L-arginine depletion leads to immunosuppression, allowing tumors to evade the immune system. nih.gov Therefore, inhibiting arginase is being explored as a strategy to enhance anti-tumor immunity. nih.govbmj.com
In cardiovascular research, increased arginase activity can lead to endothelial dysfunction by limiting the L-arginine available for nitric oxide synthase (eNOS), resulting in reduced production of vasodilatory nitric oxide. oup.com Arginase inhibition is being investigated as a means to restore NO bioavailability and improve vascular function. oup.complos.org
Nor-NOHA Monoacetate: A Reversible Arginase Inhibitor
Nor-NOHA monoacetate, also known as Nω-Hydroxy-nor-L-arginine monoacetate, is a potent, selective, and reversible inhibitor of arginase. medchemexpress.comabmole.com It acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate L-arginine from binding. rndsystems.comfishersci.pt
Research has shown that nor-NOHA monoacetate exhibits selectivity for the different arginase isoforms, with a reported 10-fold selectivity for human arginase II over arginase I. rndsystems.comfishersci.pt This selectivity can be advantageous in research settings aiming to dissect the specific roles of each isoform.
Detailed Research Findings
Studies have demonstrated the effects of nor-NOHA monoacetate in various experimental models. For instance, it has been shown to enhance the vasodilatory effect of acetylcholine (B1216132) in isolated arterial rings, highlighting its potential to modulate vascular function. rndsystems.com In the context of cancer research, nor-NOHA monoacetate has been found to inhibit the growth of lung carcinoma implants in mice. rndsystems.comfishersci.pt Furthermore, it can induce apoptosis (programmed cell death) in certain leukemia cells, particularly under hypoxic (low oxygen) conditions. medchemexpress.com
| Finding | Model System | Observed Effect |
| Enhanced Vasodilation | Isolated rat aortic and mesenteric arterial rings | Increased effect of acetylcholine rndsystems.com |
| Anti-tumor Activity | Mice with lung carcinoma implants | Inhibition of tumor growth rndsystems.comfishersci.pt |
| Apoptosis Induction | K562 and KCL22 leukemia cells | Induction of apoptosis under hypoxia medchemexpress.com |
| Cardioprotection | Rat model of ischemia-reperfusion | Reduction of infarct size medchemexpress.com |
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUGHGOGNIYFKU-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Characterization of nor Noha Monoacetate
Mechanism of Arginase Inhibition by Nor NOHA Monoacetate
This compound, also known as Nω-Hydroxy-nor-L-arginine monoacetate, is recognized as a potent inhibitor of the arginase enzyme. medchemexpress.cominvivochem.comabmole.comtargetmol.com Its mechanism of action has been characterized through various enzymatic studies, revealing specific details about its interaction with arginase.
This compound functions as a reversible and competitive inhibitor of arginase. rndsystems.comfishersci.comtocris.comglpbio.com This mode of inhibition indicates that the compound binds to the active site of the enzyme in a non-covalent manner, competing directly with the natural substrate, L-arginine. Because the binding is reversible, the enzyme's activity can be restored once the inhibitor is removed. medchemexpress.commedchemexpress.com It is considered a high-affinity and potent inhibitor.
The potency of this compound as an arginase inhibitor has been quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) across different arginase isoforms and species.
The compound exhibits a general IC50 value of 2 µM for arginase inhibition. rndsystems.comtocris.comglpbio.com More specific studies on human arginase isoforms have reported IC50 values of 1.36 µM for human Arginase I (ARG1) and 1.26 µM for human Arginase II (ARG2). researchgate.net When tested on arginase from mouse macrophages, the IC50 value was found to be in the range of 10-12 µM. caymanchem.com Another study reported an IC50 of 50 µM in mouse macrophages.
The inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, has also been determined. For rat liver arginase, Nor NOHA demonstrates a Ki of 0.5 µM. abmole.comcaymanchem.commdpi.com For human arginase I, a dissociation constant (Kd) of approximately 50 nM to 517 nM has been reported. rcsb.org One study cited Ki values of 500 nM for arginase I and 50 nM for arginase II, highlighting its potent affinity. frontiersin.org
| Parameter | Enzyme Source | Value | Reference |
|---|---|---|---|
| IC50 | Arginase (General) | 2 µM | rndsystems.comtocris.comglpbio.com |
| IC50 | Human Arginase I | 1.36 µM | researchgate.net |
| IC50 | Human Arginase II | 1.26 µM | researchgate.net |
| IC50 | Mouse Macrophage Arginase | 10-12 µM | caymanchem.com |
| IC50 | Mouse Macrophage Arginase | 50 µM | |
| Ki | Rat Liver Arginase | 0.5 µM | abmole.comcaymanchem.commdpi.com |
| Ki | Arginase I | 500 nM | frontiersin.org |
| Ki | Arginase II | 50 nM | frontiersin.org |
| Kd | Human Arginase I | ~50-517 nM | rcsb.org |
This compound demonstrates a notable selectivity for the two primary isoforms of arginase, Arginase I (ARG1) and Arginase II (ARG2). invivochem.com Studies indicate that it exhibits a 10-fold greater selectivity for human Arginase II over Arginase I. rndsystems.comfishersci.comtocris.comglpbio.com This preferential inhibition is supported by Ki values showing a significantly higher affinity for ARG2 (Ki = 50 nM) compared to ARG1 (Ki = 500 nM). frontiersin.org Its analog, nor-NOHA, is considered one of the most effective inhibitors of ARG2 at physiological pH.
The molecular interaction between Nor NOHA and the arginase active site provides a basis for its inhibitory function. A key feature of this interaction is the binding of its N-hydroxy-guanidinium side chain to the binuclear manganese (Mn²⁺) cluster located within the enzyme's active site. mdpi.comfrontiersin.org This interaction involves the displacement of a metal-bridging hydroxide (B78521) ion by the inhibitor's N-hydroxy group. frontiersin.orgnih.gov
High-resolution crystal structures of human arginase I in complex with nor-NOHA have confirmed that the binding is further stabilized by hydrogen bond interactions between the inhibitor's α-carboxylate and α-amino groups and residues in the active site. rcsb.org The specific length of the carbon chain separating the α-amino acid group from the hydroxyguanidine function is crucial for this selective and high-affinity binding to the manganese cluster, distinguishing its interaction with arginase from its lack of interaction with nitric oxide synthase (NOS). caymanchem.commdpi.com
Interactions with Nitric Oxide Synthase Pathway
Competitive L-Arginine Metabolism by Arginase and Nitric Oxide Synthase (NOS)
L-arginine serves as a common substrate for two key enzymes: arginase and nitric oxide synthase (NOS). caymanchem.com Arginase metabolizes L-arginine into L-ornithine and urea (B33335), a critical step in the urea cycle. medchemexpress.com Concurrently, NOS utilizes L-arginine to produce nitric oxide (NO) and L-citrulline. caymanchem.comfrontiersin.org This creates a competitive environment where the activity of one enzyme can directly impact the substrate availability for the other. nih.govplos.org
Elevated arginase activity can deplete the intracellular pool of L-arginine, thereby limiting its availability for NOS and consequently reducing NO production. medchemexpress.comfrontiersin.org This reciprocal regulation is a key factor in conditions such as endothelial dysfunction, where increased arginase expression contributes to impaired NO signaling. ahajournals.org Nor-NOHA monoacetate, by inhibiting arginase, helps to restore the balance, favoring the NOS pathway. medchemexpress.comahajournals.org
| Enzyme | Substrate | Products | Function |
| Arginase | L-Arginine | L-Ornithine, Urea | Urea cycle, proline and polyamine synthesis |
| Nitric Oxide Synthase (NOS) | L-Arginine | Nitric Oxide (NO), L-Citrulline | Vasodilation, neurotransmission, immune response |
Specificity of Nor-NOHA Monoacetate Regarding NOS Isoforms
A significant advantage of Nor-NOHA monoacetate as a research tool is its specificity. Unlike other arginase inhibitors, it does not directly interfere with the function of NOS isoforms. nih.govahajournals.org
Research has demonstrated that Nor-NOHA monoacetate is neither a substrate nor an inhibitor for neuronal NOS (nNOS) and inducible NOS (iNOS). caymanchem.comnih.govresearchgate.net This is in contrast to Nω-hydroxy-L-arginine (NOHA), an intermediate in NO synthesis, which can also inhibit arginase. caymanchem.comnih.gov The inability of Nor-NOHA to interact with nNOS and iNOS ensures that its effects are specifically due to arginase inhibition. caymanchem.comresearchgate.net
The high specificity of Nor-NOHA monoacetate makes it an invaluable tool for elucidating the complex interplay between arginase and NOS. nih.govahajournals.org By selectively blocking the arginase pathway without directly affecting NOS activity, researchers can isolate and study the consequences of enhanced L-arginine availability for NO production. nih.govresearchgate.net This has been instrumental in understanding how arginase regulates NO-dependent physiological and pathophysiological processes. ahajournals.orgnih.gov
Non-substrate and Non-inhibitor Characteristics for nNOS and iNOS
Impact of Arginase Inhibition on Nitric Oxide Metabolism
By inhibiting arginase, Nor-NOHA monoacetate directly influences the metabolic fate of L-arginine, leading to increased production of NO and its byproducts. medchemexpress.complos.org
Studies have shown that inhibition of arginase by Nor-NOHA monoacetate leads to an increase in the accumulation of nitrite (B80452) and L-citrulline, which are stable metabolites of NO. medchemexpress.comnih.gov In stimulated murine macrophages, this effect was observed after prolonged incubation times (greater than 12 hours), indicating a time-dependent shift in L-arginine metabolism towards the NOS pathway. nih.gov Furthermore, intravenous administration of Nor-NOHA in rats has been shown to increase plasma levels of citrulline and nitrite. medchemexpress.com
| Condition | Effect of Nor-NOHA Monoacetate | Reference |
| Stimulated Murine Macrophages | Increased nitrite and L-citrulline accumulation | nih.gov |
| Male Sprague-Dawley Rats (in vivo) | Increased plasma citrulline and nitrite levels | medchemexpress.com |
The primary consequence of increased L-arginine availability for NOS, due to arginase inhibition by Nor-NOHA monoacetate, is an enhancement of nitric oxide (NO) bioavailability. medchemexpress.complos.org This is particularly relevant in conditions where arginase is upregulated, such as in aging blood vessels and during ischemia-reperfusion injury. plos.orgahajournals.org By preventing the depletion of L-arginine, Nor-NOHA helps to maintain or restore NO-mediated functions, such as vasodilation. medchemexpress.comahajournals.org This mechanism underlies the protective effects observed in various experimental models of cardiovascular disease. plos.org
Potential for Competition with NOS in Specific Vascular Tissues
While Nω-hydroxy-nor-L-arginine (nor-NOHA) is primarily recognized as a potent arginase inhibitor, some research findings have raised questions about its exclusive selectivity, suggesting a potential for interaction with the nitric oxide synthase (NOS) pathway in certain vascular environments. nih.govresearchgate.net Although initially characterized as neither a substrate nor an inhibitor for NOS, making it a valuable tool to dissect the interplay between arginase and NOS, some studies have produced unexpected results that point towards a possible competitive or inhibitory effect on NOS in specific vascular tissues. nih.govahajournals.orgnih.gov
In studies using isolated aortic and mesenteric artery rings from rats, nor-NOHA was observed to inhibit responses to acetylcholine (B1216132) (ACh), an endothelium-dependent vasodilator. nih.gov This inhibitory effect was partially reversed by the addition of L-arginine, the substrate for NOS. nih.gov This observation led researchers to hypothesize that nor-NOHA might, in fact, compete with or inhibit NOS, contrary to earlier reports. nih.gov
Further research in cerebral arteries has also suggested a potential for nor-NOHA to compete with or inhibit NOS under physiological conditions. researchgate.net One hypothesis for this unexpected behavior is that the guanidinium (B1211019) group of nor-NOHA, which is crucial for its binding to arginase, might also interact with other active enzymes, including NOS, thereby interfering with their function. researchgate.net
However, it is important to note that other studies have maintained that nor-NOHA does not act as an inhibitor of NOS. ahajournals.org These studies have utilized nor-NOHA to successfully demonstrate that arginase inhibition can restore vasorelaxation in response to L-arginine in aging blood vessels, supporting the view that its primary vascular effect is through the modulation of L-arginine availability for NOS. ahajournals.org
The conflicting findings suggest that the interaction between nor-NOHA and the NOS pathway may be dependent on the specific vascular bed and the experimental conditions. The following tables summarize key findings from studies investigating the effects of nor-NOHA in different vascular tissues.
Table 1: Effects of Nor-NOHA on Acetylcholine (ACh)-Induced Relaxation in Rat Aorta
| Treatment | Agonist | Tissue | Observation | Implication | Reference |
| Nor-NOHA | Acetylcholine | Rat Aorta | Enhanced the rightward shift and reduced the maximum of the second ACh concentration-response curve. | Suggests potential inhibition of NOS. | nih.gov |
| Nor-NOHA + L-arginine | Acetylcholine | Rat Aorta | Partially restored the response to ACh. | The reversal by L-arginine supports the hypothesis of competition with NOS. | nih.gov |
This table is interactive. Users can sort and filter the data.
Table 2: Vasorelaxant Effects of Nor-NOHA in Different Vascular Tissues
| Compound | Vascular Tissue | Endothelium | Effect | Proposed Mechanism | Reference |
| Nor-NOHA | Rat Aorta | Intact & Denuded | Induced concentration-dependent vasorelaxation. | cGMP-dependent mechanism, as it was attenuated by an sGC inhibitor. | nih.gov |
| Nor-NOHA | Rat Mesenteric Arteries | Intact & Denuded | Induced concentration-dependent vasorelaxation. | cGMP-dependent mechanism, as it was abolished by an sGC inhibitor. | nih.gov |
This table is interactive. Users can sort and filter the data.
These findings underscore the complexity of the pharmacological actions of nor-NOHA within the vasculature. While its primary role as an arginase inhibitor is well-established, the potential for off-target effects on NOS in specific tissues warrants further investigation to fully elucidate its mechanism of action in different physiological and pathological contexts.
Cellular and Molecular Effects of nor Noha Monoacetate
Modulation of Cellular Apoptosis and Proliferation
Apoptosis Induction in ARG2-Expressing Cells Under Hypoxia
Nor NOHA monoacetate has been shown to effectively induce apoptosis in cancer cells that express Arginase-2 (ARG2), specifically under hypoxic (low oxygen) conditions. medchemexpress.complos.org Hypoxia is a common feature of the tumor microenvironment and contributes to cancer cell survival and resistance to therapy. plos.org
In a study involving chronic myeloid leukemia (CML) cells, which overexpress ARG2, this compound treatment led to a dose-dependent increase in apoptosis under hypoxic conditions (1.5% O2), while having minimal effect in normal oxygen (normoxic) environments. plos.orgnih.gov This selective activity highlights its potential to target the hypoxic response in cancer cells. For instance, in K562 leukemia cells, increasing concentrations of this compound (from 0.1 mM to 1 mM) significantly increased the percentage of apoptotic cells after 72 hours of incubation in a hypoxic environment. plos.orgnih.gov
Interactive Data Table: Effect of this compound on K562 Cell Viability
| Condition | Nor NOHA (mM) | Apoptotic Cells (%) |
| Normoxia (21% O2) | 0 | Low |
| Normoxia (21% O2) | 1 | Low |
| Hypoxia (1.5% O2) | 0 | Low |
| Hypoxia (1.5% O2) | 0.1 | Increased |
| Hypoxia (1.5% O2) | 0.5 | Moderately Increased |
| Hypoxia (1.5% O2) | 1 | Significantly Increased |
This table is a representation of the dose-dependent apoptotic effect observed in research studies. plos.orgnih.gov
Mechanisms Beyond ARG2 as a Sole Functional Target
While the pro-apoptotic effects of this compound are prominent in ARG2-expressing cells, compelling evidence suggests that its mechanism is not solely dependent on the inhibition of ARG2. plos.orgnih.gov Unexpectedly, research using CRISPR/Cas9 to genetically eliminate ARG2 in leukemic cells did not abolish the apoptotic effects of this compound. plos.orgnih.gov This indicates that the compound likely has "off-target" effects that contribute significantly to its anti-leukemic activity. plos.org
The discrepancy was further supported by distinct effects observed on cellular respiration between ARG2 knockout cells and cells treated with this compound. plos.org These findings underscore the complexity of the compound's biological activity and caution against attributing all its effects solely to arginase inhibition. plos.orgnih.gov
Anti-Proliferative and Apoptotic Effects in Specific Cancer Cell Lines (e.g., HepG2)
The anti-cancer properties of this compound extend to various cancer cell types, including hepatocellular carcinoma. In HepG2 cells, a human liver cancer cell line, the inhibition of Arginase-1 (ARG1) by Nor NOHA was shown to induce apoptosis and inhibit cell migration and invasion. mdpi.com This suggests a broader applicability of this compound in targeting different arginase-expressing cancers. mdpi.com The anti-proliferative effects have also been noted in colorectal and breast cancer cells. mdpi.com
Impact on Cellular Signaling Pathways
Attenuation of Hypoxia-Mediated Drug Resistance
A significant finding is the ability of this compound to overcome hypoxia-mediated resistance to conventional cancer therapies. plos.orgnih.gov For example, in CML, hypoxia can protect cancer cells from the effects of BCR-ABL1 kinase inhibitors like imatinib (B729). plos.orgnih.gov Co-treatment with this compound was found to sensitize these resistant cells to imatinib, enhancing apoptosis even in a hypoxic environment. plos.orgnih.gov This suggests a synergistic effect that could improve the efficacy of existing cancer treatments. plos.orgnih.gov
Regulation of Gene Expression (e.g., Arg1, MMP-2, P53, ECD)
The cellular effects of this compound are also linked to its ability to modulate the expression of various genes critical to cancer progression. Research has indicated that arginase inhibition can influence the expression of genes such as Arg1. mdpi.com While direct studies on this compound's specific impact on MMP-2, P53, and ECD gene expression are less detailed in the provided context, the interplay between arginase activity, nitric oxide (NO) signaling, and tumor suppressor pathways like p53 is an active area of investigation. nih.gov The p53 protein, a key regulator of the cell cycle and apoptosis, is known to be influenced by cellular stress conditions, including those modulated by NO levels, which can be indirectly affected by arginase inhibitors. nih.gov
Effects on Immune Cell Function and Polarization
The inhibition of arginase by nor-NOHA profoundly influences the functional state of immune cells, particularly macrophages, by altering the metabolic flux of L-arginine. This shift is critical in determining the cell's response to pathogens and its role in the broader immune landscape.
Nor-NOHA monoacetate treatment has been demonstrated to promote the polarization of macrophages toward the classically activated M1 phenotype. nih.govnih.gov M1 macrophages are characterized by the expression of inducible nitric oxide synthase (iNOS), which produces high levels of nitric oxide, a potent antimicrobial agent. nih.gov In a study using murine macrophages (RAW 264.7), treatment with nor-NOHA augmented the M1 phenotype upon infection with Mycobacterium tuberculosis. nih.govnih.gov This polarization is crucial for an effective innate immune response, as the M1 state is associated with pro-inflammatory functions and pathogen killing. researchgate.net Research on other infections, such as with Cryptococcus neoformans, has shown that arginase inhibition can shift the macrophage response from a pathogenic M2 (alternatively activated) phenotype to a protective M1 phenotype. researchgate.net The M2 phenotype is typically associated with tissue repair and immune suppression, and its downregulation in favor of the M1 phenotype can be critical for clearing certain infections.
By promoting an M1 macrophage phenotype and increasing nitric oxide production, nor-NOHA enhances the control of intracellular pathogens like Mycobacterium tuberculosis (Mtb). nih.govnih.gov Mtb infection can increase the activity of arginase, which depletes the L-arginine substrate needed by iNOS, thereby hindering the production of microbicidal NO and promoting pathogen survival. frontiersin.org
In vitro studies have shown that the application of nor-NOHA to Mtb-infected murine macrophages significantly reduces the intracellular bacterial load. nih.govnih.gov This reduction in mycobacterial growth is directly linked to the inhibition of arginase activity and a corresponding increase in NO production. nih.govfrontiersin.org Specifically, treating infected murine macrophages with 10 μM nor-NOHA resulted in a significant decrease in mycobacterial growth and arginase activity, while concurrently increasing nitrite (B80452) concentration, an indicator of NO synthesis. nih.gov These findings highlight that blocking the arginase pathway with nor-NOHA can be an effective strategy to boost the macrophage's natural ability to combat Mtb. nih.govfrontiersin.org
| Treatment Condition | Effect on Mycobacterial Growth | Effect on Arginase Activity | Effect on Nitric Oxide (NO) Production | Reference |
|---|---|---|---|---|
| Mtb Infection + Nor-NOHA (10 μM) | Significant Decrease | Decreased | Increased | nih.gov |
Macrophage Phenotypic Polarization (e.g., M1 Macrophages)
Influence on Amino Acid Metabolism and Polyamine Synthesis
Nor-NOHA's primary mechanism of action, the inhibition of arginase, directly impacts the metabolic pathways dependent on ornithine, the product of the arginase reaction. This has significant consequences for cell proliferation and vascular function, particularly in endothelial cells where polyamine synthesis is essential for angiogenesis. nih.gov
In endothelial cells, arginase is a key source of the ornithine required for the synthesis of polyamines. nih.gov Studies using bovine aortic endothelial cells have demonstrated that nor-NOHA is a potent inhibitor of this process. Treatment with 0.5 mM nor-NOHA alone was found to inhibit arginase activity in these cells by a remarkable 98%. nih.gov This near-complete inhibition of the enzyme directly curtails the production of ornithine from arginine, leading to a 17% decrease in total cellular ornithine concentrations. nih.gov Concurrently, the substrate for arginase, L-arginine, accumulates, with its total cellular concentration increasing by 14%. nih.gov
The reduction in ornithine availability caused by nor-NOHA has a cascading effect on the synthesis of downstream polyamines, which are crucial for cell growth and proliferation. Ornithine is the direct precursor to putrescine, which is subsequently converted to spermidine (B129725) and spermine (B22157). aging-us.comnih.gov By inhibiting arginase, nor-NOHA effectively starves the polyamine synthesis pathway of its initial substrate.
In endothelial cells treated with 0.5 mM nor-NOHA, the consequences for polyamine levels are drastic. The concentration of putrescine was observed to decrease by 65%, while the concentration of spermidine fell by 74%. nih.gov This demonstrates a powerful inhibitory effect on the entire polyamine synthesis cascade, stemming directly from the initial blockade of arginase.
| Metabolite | Percentage Change in Concentration | Reference |
|---|---|---|
| Arginine | +14% | nih.gov |
| Ornithine | -17% | nih.gov |
| Putrescine | -65% | nih.gov |
| Spermidine | -74% | nih.gov |
The interplay between the arginase and NOS pathways has led to the concept of intracellular compartmentalization of L-arginine metabolism. ahajournals.orgnih.gov Evidence suggests that distinct intracellular pools of L-arginine are accessible to arginase and NOS, respectively. ahajournals.org The ability of arginase to regulate NOS activity, particularly when arginase expression is upregulated, supports this model. ahajournals.org
Studies in endothelial cells have shown that both the arginase and the ornithine aminotransferase (OAT) pathways are the exclusive sources of ornithine for polyamine synthesis when extracellular ornithine is scarce. nih.gov The fact that inhibiting arginase with nor-NOHA so effectively depletes polyamines suggests a tight coupling and compartmentalization of the arginine-ornithine-polyamine axis within these cells. nih.gov This spatial organization ensures that the metabolic fate of L-arginine can be precisely regulated, either shunting it towards NO production for vasodilation and immune defense or towards ornithine and polyamines for cell growth and proliferation. ahajournals.orgnih.gov The effectiveness of nor-NOHA underscores its utility as a tool to study this metabolic partitioning. ahajournals.org
Preclinical Investigations of nor Noha Monoacetate in Disease Models
Cardiovascular System Studies
Restoration of Endothelial Function
Nor NOHA monoacetate, a selective and reversible arginase inhibitor, has demonstrated potential in restoring endothelial function in various preclinical models. medchemexpress.comtargetmol.commolnova.commedchemexpress.com Arginase inhibition is a therapeutic strategy aimed at increasing the bioavailability of L-arginine for nitric oxide synthase (NOS), which is crucial for normal endothelial function. plos.org In the context of cardiovascular diseases, endothelial dysfunction is a key pathological feature, and studies suggest that this compound can be used in its study. medchemexpress.comtargetmol.commolnova.commedchemexpress.comclinisciences.com
In models of ischemia-reperfusion injury, which is known to cause endothelial dysfunction, treatment with this compound has shown protective effects. For instance, in patients with coronary artery disease, with or without type 2 diabetes, arginase inhibition with this compound prevented the impairment of endothelium-dependent vasodilation following ischemia-reperfusion. plos.org Specifically, while ischemia-reperfusion reduced flow-mediated dilation (FMD), a measure of endothelial function, administration of this compound prevented this decrease. plos.org This suggests that by inhibiting arginase, this compound helps maintain the availability of L-arginine for endothelial nitric oxide synthase (eNOS), thereby preserving endothelial function. plos.org
Furthermore, in a rat model of adjuvant-induced arthritis, a condition associated with endothelial dysfunction, treatment with this compound fully restored the impaired aortic response to acetylcholine (B1216132). d-nb.info This restorative effect was attributed to an increase in NOS activity, among other mechanisms. d-nb.info
The table below summarizes the effect of this compound on endothelial function in a clinical study involving patients with coronary artery disease (CAD).
| Treatment Group | Baseline FMD (%) | FMD after Ischemia-Reperfusion (%) | Statistical Significance |
|---|---|---|---|
| Saline | 12.7 ± 5.2 | 7.9 ± 4.0 | P<0.05 |
| This compound | 10.3 ± 4.3 | 11.5 ± 3.6 | Not Significant |
Effects on Vasorelaxation and Acetylcholine Responses in Isolated Vascular Rings
This compound has been shown to influence vascular tone and responses to vasodilators in isolated blood vessel preparations. nih.govtocris.comrndsystems.com In studies using isolated aortic and mesenteric arterial rings from rats, this compound enhanced the vasorelaxant effect of acetylcholine. nih.govtocris.comrndsystems.com This augmentation of the acetylcholine response is significant because acetylcholine-induced vasodilation is primarily endothelium-dependent and mediated by nitric oxide (NO).
Interestingly, this compound also elicited endothelium-independent vasorelaxation in both intact and denuded aortic rings. nih.gov This suggests that its mechanism of action may extend beyond simply increasing NO production in the endothelium by inhibiting arginase. The vasorelaxant effect of this compound was found to be dependent on the cyclic guanosine (B1672433) monophosphate (cGMP) pathway, as it was significantly attenuated by an inhibitor of soluble guanylate cyclase (sGC), ODQ. nih.gov
In contrast to some other arginase inhibitors like (S)-(2-boronethyl)-L-cysteine HCl (BEC) and NG-Hydroxy-L-arginine (L-NOHA), this compound did not reverse the tolerance to repeated applications of acetylcholine. nih.gov However, it did significantly augment the initial response to acetylcholine. nih.gov
The table below summarizes the vasorelaxant effects of this compound in isolated rat arteries.
| Vessel Type | Effect | Mechanism |
|---|---|---|
| Aorta (with and without endothelium) | Concentration-dependent vasorelaxation | cGMP-dependent |
| Mesenteric Arteries | Concentration-dependent vasorelaxation | cGMP-dependent |
Cardioprotective Effects in Ischemia-Reperfusion Injury Models
Preclinical studies have demonstrated the cardioprotective effects of this compound in the context of ischemia-reperfusion (I/R) injury. plos.orgnih.gov I/R injury is a complex phenomenon where the restoration of blood flow to an ischemic tissue paradoxically leads to further damage. A key mechanism implicated in I/R injury is the reduced bioavailability of nitric oxide (NO). plos.orgnih.gov
In a porcine model of myocardial I/R injury, local intracoronary infusion of this compound at the onset of reperfusion significantly reduced the size of the myocardial infarct. plos.orgnih.gov This protective effect was shown to be dependent on nitric oxide synthase (NOS) activity, as co-administration of the NOS inhibitor L-NMMA abrogated the cardioprotective effect of this compound. plos.orgnih.gov This finding supports the hypothesis that by inhibiting arginase, this compound increases the availability of L-arginine for NOS, leading to enhanced NO production and subsequent cardioprotection. plos.org
Furthermore, studies in diabetic rat models have also shown that arginase inhibition with this compound protects against myocardial I/R injury. researchgate.net The cardioprotective effects in this model were also found to be dependent on the nitric oxide synthase pathway. researchgate.net
The table below presents the key findings from a study on the cardioprotective effects of this compound in a pig model of ischemia-reperfusion.
| Treatment Group | Infarct Size (% of Area at Risk) | Statistical Significance (vs. Vehicle) |
|---|---|---|
| Vehicle | 80 ± 4 | - |
| Intracoronary nor-NOHA | 46 ± 5 | P<0.01 |
| Intracoronary nor-NOHA + L-NMMA | 72 ± 6 | Not Significant |
Impact on Infarct Size and Plasma Metabolite Levels
This compound has been shown to have a significant impact on both infarct size and the levels of related plasma metabolites in animal models of myocardial ischemia. medchemexpress.com In male Sprague-Dawley rats subjected to myocardial ischemia-reperfusion, a single intravenous administration of this compound resulted in a significant reduction in infarct size. medchemexpress.commedchemexpress.com
Consistent with its mechanism of action as an arginase inhibitor, this compound administration led to changes in the plasma levels of metabolites in the L-arginine metabolic pathway. Specifically, it increased plasma levels of citrulline and nitrite (B80452), which are products related to nitric oxide synthase (NOS) activity. medchemexpress.commedchemexpress.com Conversely, it decreased the plasma levels of ornithine, a product of arginase activity. medchemexpress.commedchemexpress.com These findings provide biochemical evidence that this compound effectively inhibits arginase in vivo, shunting L-arginine metabolism towards the production of nitric oxide.
The table below summarizes the effects of this compound on infarct size and plasma metabolites in a rat model.
| Parameter | Effect of this compound |
|---|---|
| Infarct Size | Significant reduction |
| Plasma Citrulline Levels | Increase |
| Plasma Nitrite Levels | Increase |
| Plasma Ornithine Levels | Decrease |
Immunological and Inflammatory Disease Research
Modulation of Immune Responses in Infectious Disease Models (e.g., Pulmonary Tuberculosis)
This compound has been investigated for its potential to modulate immune responses in the context of infectious diseases, such as pulmonary tuberculosis (TB). nih.govmdpi.comresearchgate.net The metabolism of L-arginine is a critical nexus in the immune response to mycobacterial infections, primarily through the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), which has antimicrobial activity. nih.govmdpi.com
In in vitro studies using murine macrophages, treatment with this compound led to a polarization towards the M1 pro-inflammatory phenotype, which is associated with enhanced antimicrobial activity. nih.govmdpi.comresearchgate.net This was accompanied by increased NO production and a reduction in the viability of Mycobacterium tuberculosis (Mtb) within the macrophages. nih.govmdpi.comresearchgate.net
In a mouse model of pulmonary TB (Balb/c mice), administration of this compound reduced pulmonary arginase activity and increased the levels of spermine (B22157), an antimicrobial metabolite. nih.govmdpi.comresearchgate.net There was also a trend towards a reduced bacterial load in the lungs. nih.govmdpi.com
In a more complex model using humanized immune system (HIS) mice co-infected with HIV and Mtb, HIV infection was found to increase plasma arginase levels and enhance the pulmonary arginase response to Mtb. nih.govmdpi.comresearchgate.net Treatment with this compound in this co-infection model led to increased cytokine responses to Mtb in the lung tissue. nih.govmdpi.comresearchgate.net These findings suggest that modulating the L-arginine pathway with arginase inhibitors like this compound could be a potential host-directed therapy to augment conventional antibiotic treatments for TB. nih.govmdpi.comresearchgate.net
The table below summarizes the key findings of this compound in experimental models of tuberculosis.
| Model | Key Findings |
|---|---|
| Murine Macrophages (in vitro) | Polarization towards M1 phenotype, increased NO production, reduced Mtb viability. nih.govmdpi.comresearchgate.net |
| Balb/c Mice (in vivo) | Reduced pulmonary arginase, increased spermine, trend towards reduced Mtb CFU in the lung. nih.govmdpi.comresearchgate.net |
| Humanized Immune System (HIS) Mice (Mtb/HIV co-infection) | Increased cytokine responses to Mtb in lung tissue. nih.govmdpi.comresearchgate.net |
Effects in Models of Autoimmune Inflammation (e.g., Adjuvant-Induced Arthritis)
In a preclinical model of adjuvant-induced arthritis (AIA) in rats, which shares similarities with human rheumatoid arthritis, treatment with Nω-hydroxy-nor-L-arginine (nor-NOHA) demonstrated significant effects on vascular dysfunction, a key component of autoimmune inflammation. d-nb.infonih.gov While the treatment did not alter the clinical, histological, or radiological severity of the arthritis itself, it successfully restored endothelial function. d-nb.infonih.govnih.gov
Specifically, nor-NOHA treatment in AIA rats fully reversed the impaired vasodilation response of the aorta to acetylcholine. d-nb.infonih.gov This improvement was attributed to several mechanisms:
An increase in nitric oxide synthase (NOS) activity. nih.govnih.gov
Enhanced endothelium-derived hyperpolarizing factor (EDHF) mediated relaxation. nih.govnih.gov
Reduced production of superoxide (B77818) anions. nih.govnih.gov
Decreased activity of cyclooxygenase (COX)-2, thromboxane, and prostacyclin synthases. nih.govnih.gov
Furthermore, nor-NOHA treatment led to a significant decrease in the plasma levels of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), which were elevated in the AIA rats. d-nb.infonih.govselleckchem.com A notable correlation was found between the reduction in VEGF levels and the improvement in endothelial function. nih.gov These findings suggest that inhibiting arginase with nor-NOHA can potently address the endothelial dysfunction associated with this model of autoimmune inflammation, independent of the disease's articular severity. nih.govnih.gov
Table 1: Effects of Nor-NOHA in Adjuvant-Induced Arthritis Model
| Parameter | Effect of Nor-NOHA Treatment | Reference |
|---|---|---|
| Arthritis Severity (Clinical, Histological, Radiological) | No significant modification | d-nb.infonih.gov |
| Aortic Response to Acetylcholine | Fully restored to healthy control levels | d-nb.infonih.gov |
| Nitric Oxide Synthase (NOS) Activity | Increased | nih.govnih.gov |
| Endothelium-Derived Hyperpolarizing Factor (EDHF) | Restored | nih.govnih.gov |
| Superoxide Anion Production | Reduced | nih.govnih.gov |
| Cyclooxygenase (COX)-2 Activity | Decreased | nih.govnih.gov |
| Plasma Interleukin-6 (IL-6) Levels | Significantly decreased | d-nb.infonih.govselleckchem.com |
Anti-Leukemic Activity in Preclinical Settings
Nor-NOHA monoacetate has demonstrated anti-leukemic properties, particularly under hypoxic conditions. medchemexpress.complos.orgnih.gov In preclinical studies involving chronic myeloid leukemia (CML), nor-NOHA was found to induce apoptosis (programmed cell death) in leukemia cells that express Arginase 2 (ARG2), an enzyme often overexpressed in CML. plos.orgnih.govnih.gov This effect was notably more pronounced in hypoxic (low oxygen) environments compared to normoxic (normal oxygen) conditions. plos.orgnih.govnih.gov
A significant finding is that co-treatment with nor-NOHA can overcome hypoxia-mediated resistance to tyrosine kinase inhibitors (TKIs) like imatinib (B729), a standard therapy for CML. plos.orgmedchemexpress.com For instance, in K562 and KCL22 leukemia cell lines, the combination of nor-NOHA and imatinib enhanced the apoptotic effect under hypoxia. medchemexpress.complos.org Similarly, in primary CML progenitor cells, nor-NOHA showed a therapeutic benefit beyond that of imatinib alone, under both normoxic and hypoxic conditions, while having minimal impact on normal cord blood cells. plos.org
Interestingly, while the anti-leukemic activity of nor-NOHA was observed in ARG2-expressing cells, further investigation using CRISPR/Cas9 gene-editing to eliminate ARG2 revealed that the cell-killing effect of nor-NOHA was independent of ARG2 inhibition. plos.orgnih.govplos.org This suggests that nor-NOHA exerts its anti-leukemic effects through an "off-target" mechanism that is not yet fully understood, but is particularly effective in the hypoxic microenvironment characteristic of leukemia. plos.orgnih.govnih.gov
Table 2: Anti-Leukemic Effects of Nor-NOHA in Preclinical Models
| Cell/Model Type | Condition | Key Finding | Reference |
|---|---|---|---|
| K562 Leukemia Cells | Hypoxia (1.5% O₂) | Dose-dependent induction of apoptosis | medchemexpress.complos.org |
| K562 & KCL22 Leukemia Cells | Hypoxia (1.5% O₂) | Attenuates hypoxia-mediated resistance to imatinib when used in combination | medchemexpress.complos.org |
| Primary CML Progenitor Cells | Hypoxia (1.5% O₂) | Overcomes hypoxia-mediated TKI resistance; enhances therapeutic effect of imatinib | plos.org |
| Normal Cord Blood Cells | Normoxia & Hypoxia | No significant effect on viability | plos.org |
Metabolic and Organ-Specific Studies
Liver Ischemia-Reperfusion Injury Attenuation
Nor-NOHA has been investigated for its protective effects against liver ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to the tissue following a period of ischemia (lack of oxygen). nih.govnih.gov In preclinical models, liver I/R injury is associated with a significant release of the enzyme arginase from damaged liver cells, leading to a sharp drop in circulating arginine levels. nih.govnih.gov
Treatment with nor-NOHA in a mouse model of partial liver warm I/R successfully inhibited this surge in arginase activity. nih.gov This action preserved circulating arginine levels, which in turn increased the availability of arginine for nitric oxide synthase (NOS) to produce nitric oxide (NO), a molecule with protective effects in I/R. nih.gov Consequently, nor-NOHA treatment led to increased levels of serum nitric oxide and citrulline (a byproduct of NOS activity). nih.gov This resulted in significant protection from liver damage, as evidenced by markedly lower levels of inflammatory markers such as TNF-α and IL-6, and reduced inducible NOS (iNOS) mRNA levels compared to untreated controls. nih.gov
Similar protective effects were observed in a rat model of orthotopic liver transplantation. nih.gov Administration of nor-NOHA before and after graft reperfusion blunted the increase in serum arginase activity by 80%, preserved serum arginine levels, and reduced liver enzyme release by 50%. nih.gov Histological analysis confirmed that the degree of necrosis in the liver was markedly improved in the nor-NOHA-treated group. nih.gov These studies highlight arginase blockade by nor-NOHA as a promising strategy to mitigate liver I/R injury. nih.govnih.gov
Table 3: Effects of Nor-NOHA on Liver Ischemia-Reperfusion Injury
| Model | Parameter Measured | Effect of Nor-NOHA Treatment | Reference |
|---|---|---|---|
| Mouse Partial Liver I/R | Arginase Activity | Inhibited | nih.gov |
| Mouse Partial Liver I/R | Circulating Arginine Levels | Reversed depletion | nih.gov |
| Mouse Partial Liver I/R | Serum Nitric Oxide | Increased | nih.gov |
| Mouse Partial Liver I/R | Serum Citrulline | Increased | nih.gov |
| Mouse Partial Liver I/R | Hepatic TNF-α, IL-6, iNOS mRNA | Markedly lower levels | nih.gov |
| Rat Orthotopic Liver Transplant | Serum Arginase Activity | 80% reduction in increase | nih.gov |
| Rat Orthotopic Liver Transplant | Serum Arginine Levels | Preserved | nih.gov |
| Rat Orthotopic Liver Transplant | Serum Liver Enzyme Release | 50% reduction | nih.gov |
Renal Protection in Acute Kidney Injury Models
Nor-NOHA has been studied for its potential role in protecting the kidneys during acute kidney injury (AKI), particularly in the context of ischemia-reperfusion (I/R). nih.gov Research suggests that in some models of renal I/R, the enzyme arginase 2 (ARG2) is altered. nih.gov
In a study involving mice with a specific genetic knockout related to the Elabela-APJ axis (a system involved in fluid balance and blood pressure), I/R injury led to changes in arginine and prostaglandin (B15479496) E2 (PGE2) metabolism. nih.gov The combination treatment of nor-NOHA with Paricalcitol (a clinical activator of PGE2 synthesis) was investigated. nih.gov This combined administration was found to effectively attenuate both tubular and microvascular injury after renal I/R. nih.gov This protective effect was observed in both the initial AKI stage and during the subsequent transition from AKI to chronic kidney disease (CKD). nih.gov
The study demonstrated that the combined treatment restored renal microvascular flow and significantly attenuated tubular injury, suggesting that targeting the arginase pathway with nor-NOHA, in conjunction with modulating the PGE2 pathway, could be a viable strategy for renal protection in certain types of AKI. nih.gov
Table 4: Renal Protective Effects of Nor-NOHA in Acute Kidney Injury Models
| Model | Treatment | Key Finding | Reference |
|---|---|---|---|
| Mouse Renal I/R Injury (ApelaKsp KO) | Nor-NOHA + Paricalcitol | Attenuated tubular and microvascular injury in both AKI and AKI-CKD transition stages | nih.gov |
| Mouse Renal I/R Injury (ApelaKsp KO) | Nor-NOHA + Paricalcitol | Rescued the severe AKI phenotype, normalizing serum creatinine (B1669602) and BUN levels | nih.gov |
Regulation of Specific Metabolic Processes (e.g., Casein Synthesis)
The role of nor-NOHA has been explored in the context of casein synthesis, a key metabolic process in milk production. Arginine is a crucial amino acid for milk protein synthesis, and one of its metabolic routes is the Arg-arginase-ornithine pathway. researchgate.netnih.gov Studies in bovine mammary epithelial cells (BMEC) have investigated how inhibiting this pathway with nor-NOHA affects casein production.
In vitro experiments demonstrated that the addition of nor-NOHA to BMEC cultures reduced the activity of arginase and ornithine decarboxylase, leading to a decrease in both cellular proliferation and casein synthesis. researchgate.netnih.govcedia.edu.ec This suppressive effect on casein synthesis could be reversed by the addition of ornithine, the product of the arginase reaction, but not by adding more arginine. researchgate.netnih.gov This indicates that the production of ornithine via arginase is a critical step for casein synthesis. researchgate.netnih.gov
These findings were corroborated by an in vivo study in lactating dairy cows. nih.gov Jugular infusion of nor-NOHA decreased arginase activity in the serum and reduced the synthesis of milk protein and fat. nih.gov This confirms that the Arg-ornithine pathway, which is inhibited by nor-NOHA, is an important regulator of casein synthesis in the mammary gland. researchgate.netnih.gov
Mitigation of Hypoxia-Mediated Resistance to Therapeutic Agents
Hypoxia, or low oxygen level, is a common feature within the microenvironment of tumors and is known to confer resistance to various cancer therapies. plos.orgnih.gov Nor-NOHA monoacetate has shown potential in mitigating this resistance, particularly in the context of chronic myeloid leukemia (CML). medchemexpress.complos.orgmedchemexpress.com
Preclinical research has documented that hypoxia can make CML cells resistant to treatment with tyrosine kinase inhibitors (TKIs) like imatinib. plos.org Studies using the K562 and KCL22 leukemia cell lines demonstrated that nor-NOHA can attenuate this hypoxia-mediated resistance. medchemexpress.complos.org When combined with imatinib, nor-NOHA enhanced the cell-killing effect, particularly under hypoxic conditions (1.5% O₂). medchemexpress.complos.org
Furthermore, in primary CML progenitor cells, nor-NOHA was able to overcome the resistance to TKIs conferred by hypoxia. plos.org The combination of nor-NOHA and imatinib proved more effective than imatinib alone in these hypoxic settings. plos.org This suggests that nor-NOHA targets a mechanism that is critical for the survival of leukemia cells in a low-oxygen environment, thereby restoring their sensitivity to standard therapeutic agents. plos.orgnih.gov Although initially thought to be related to the inhibition of Arginase 2 (ARG2), subsequent studies showed this effect is independent of ARG2, pointing to a distinct, off-target mechanism of action. plos.orgnih.gov
Table 6: Nor-NOHA in Overcoming Hypoxia-Mediated Drug Resistance
| Cell Type | Therapeutic Agent | Condition | Effect of Nor-NOHA | Reference |
|---|---|---|---|---|
| K562 and KCL22 Leukemia Cells | Imatinib | Hypoxia (1.5% O₂) | Attenuates resistance and enhances apoptosis | medchemexpress.complos.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) |
| Acetylcholine |
| Interleukin-6 (IL-6) |
| Vascular Endothelial Growth Factor (VEGF) |
| Imatinib |
| Arginine |
| Citrulline |
| TNF-α |
| Paricalcitol |
Structure Activity Relationship Sar Studies of Arginase Inhibitors
Comparative Analysis with Nω-Hydroxy-L-Arginine (NOHA)
Nω-hydroxy-L-arginine (NOHA) is an intermediate in the nitric oxide synthase (NOS) pathway and a natural, competitive inhibitor of arginase. physiology.org Nor-NOHA, a synthetic derivative of NOHA, has been developed to be a more potent and specific arginase inhibitor. nih.gov
A primary structural difference between NOHA and nor-NOHA is the length of the carbon chain. This modification significantly impacts the inhibitory potency. Nor-NOHA is approximately 40 times more potent than NOHA in inhibiting arginase in murine macrophages. researchgate.net The inhibitory constants (IC50) were reported as 12 µM for nor-NOHA and 400 µM for NOHA. researchgate.net Similarly, in studies with human arginase I, nor-NOHA binds with a dissociation constant (Kd) of approximately 50-517 nM, whereas NOHA binds with a Kd of 3.6 µM. rcsb.org
Another critical difference lies in their interaction with NOS. NOHA can act as a substrate for NOS, which complicates its use as a specific arginase inhibitor. nih.gov In contrast, nor-NOHA is neither a substrate nor an inhibitor of NOS, making it a more precise tool for studying the effects of arginase inhibition. nih.govresearchgate.net Both NOHA and nor-NOHA inhibit arginase by displacing the metal-bridging hydroxide (B78521) ion in the enzyme's active site with their N-hydroxy group. frontiersin.org However, the structural modifications in nor-NOHA lead to a higher affinity for the arginase active site.
Table 1: Comparative Inhibitory Activity of NOHA and Nor-NOHA
| Compound | Target | IC50 / Ki / Kd | Reference |
|---|---|---|---|
| NOHA | Rat Arginase I | Ki = 10 µM | frontiersin.org |
| Nor-NOHA | Rat Arginase I | Ki = 500 nM | frontiersin.org |
| NOHA | Murine Macrophage Arginase | IC50 = 400 µM | researchgate.net |
| Nor-NOHA | Murine Macrophage Arginase | IC50 = 12 µM | researchgate.net |
| NOHA | Human Arginase I | Kd = 3.6 µM | rcsb.org |
| Nor-NOHA | Human Arginase I | Kd ≈ 50-517 nM | rcsb.org |
| Nor-NOHA | Human Arginase II | 10-fold more selective than for Arginase I | fishersci.pt |
Comparative Analysis with Other Arginase Inhibitors in Vascular Contexts
In vascular pathologies, the upregulation of arginase can lead to endothelial dysfunction by depleting L-arginine, the substrate for endothelial nitric oxide synthase (eNOS). frontiersin.org This competition between arginase and eNOS reduces nitric oxide (NO) bioavailability, contributing to conditions like hypertension and atherosclerosis. physiology.orgoup.com Several arginase inhibitors have been studied for their potential to restore endothelial function.
Nor-NOHA has been shown to be effective in various vascular contexts. For instance, it enhances the vasodilatory effect of acetylcholine (B1216132) in isolated aortic and mesenteric arterial rings. fishersci.pt In type 2 diabetic rats, nor-NOHA administration improved coronary microvascular function by increasing the citrulline-to-ornithine ratio, which indicates a shift in L-arginine metabolism from arginase towards NOS. physiology.org
Unexpectedly, in some vascular studies, nor-NOHA caused a further inhibition of acetylcholine-induced responses, an effect partially restored by L-arginine supplementation. nih.gov This suggests that despite its reported specificity, nor-NOHA might have off-target effects or complex interactions within the vascular environment that are not fully understood. nih.govnih.gov
Table 2: Effects of Arginase Inhibitors in Vascular Models
| Inhibitor | Model | Effect | Reference |
|---|---|---|---|
| Nor-NOHA | Rat isolated aorta and mesenteric arteries | Enhanced acetylcholine-induced vasodilation | fishersci.pt |
| Nor-NOHA | Type 2 diabetic rats | Improved coronary microvascular function | physiology.org |
| Nor-NOHA | Pigs with myocardial ischemia-reperfusion | Reduced infarct size via increased NO production | plos.org |
| BEC | Aortic rings from aged rats | Restored L-arginine-dependent vasorelaxation | ahajournals.org |
| ABH | Transgenic sickle cell mice | Improved NO availability and reversed endothelial dysfunction | physiology.org |
Insights into Arginase Active Site Interaction and Specificity
The high affinity and specificity of nor-NOHA for arginase are rooted in its specific molecular interactions within the enzyme's active site. X-ray crystallography studies of human arginase I in complex with nor-NOHA have provided high-resolution structural insights into these interactions. rcsb.org
The active site of arginase contains a binuclear manganese (Mn²⁺) cluster that is crucial for its catalytic activity. physiology.org Nor-NOHA is designed to be well-adapted to bind to this manganese cluster. The N-hydroxy group of nor-NOHA displaces the metal-bridging hydroxide ion, a key step in the inhibition mechanism. frontiersin.org
The crystal structure confirms the importance of hydrogen bond interactions between the inhibitor's α-carboxylate and α-amino groups and the enzyme. rcsb.org These interactions are key determinants of amino acid recognition and specificity in the arginase active site. rcsb.org While nor-NOHA is a reversible and competitive inhibitor, some reports indicate it exhibits a 10-fold selectivity for human arginase II over arginase I. fishersci.pt This isoform selectivity is a critical aspect of developing targeted therapies, as arginase I and II have different tissue distributions and physiological roles. oup.com For instance, arginase II is the predominant isoform in human endothelial cells. frontiersin.org
However, some studies have questioned the absolute specificity of nor-NOHA, suggesting potential off-target effects. nih.gov For example, in a study on leukemic cells, the effects of nor-NOHA were found to be independent of arginase 2 inhibition, highlighting the need for careful evaluation of its biological activities. nih.gov
Methodological Considerations and Research Applications
Experimental Approaches for Arginase Activity Assessment
The inhibitory effect of nor-NOHA on arginase activity is a cornerstone of its research applications. Various experimental approaches are employed to assess this inhibition, providing insights into the enzyme's function in different biological contexts.
A common method involves measuring the conversion of radiolabeled L-arginine to urea (B33335). nih.gov For instance, in studies with guinea-pig tracheal homogenates, arginase activity was determined by measuring the formation of [14C]urea from L-[guanidino-14C]arginine. nih.gov This method allows for the calculation of kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax), and the determination of the inhibitory constant (Ki) for nor-NOHA. nih.gov In one such study, nor-NOHA was found to be a competitive inhibitor of arginase with a Ki value of 0.23 µM. nih.gov
Another approach is to measure urea production in cell lysates or tissue homogenates using colorimetric assays. In studies involving murine macrophages, arginase activity was assessed by quantifying the amount of urea formed, and nor-NOHA was shown to significantly decrease this activity. mdpi.comnih.gov Similarly, in endothelial cell cultures, nor-NOHA dose-dependently decreased the production of [14C]urea, with an IC50 value of 10 ± 2 µM. researchgate.net
The following table summarizes the inhibitory effects of nor-NOHA on arginase activity in different experimental models:
| Experimental Model | Method of Arginase Activity Assessment | Observed Effect of Nor-NOHA | IC50/Ki Value |
| Guinea-Pig Tracheal Homogenates | Conversion of L-[14C]arginine to [14C]urea | Competitive inhibition | Ki = 0.23 µM nih.gov |
| Murine Macrophages (RAW 264.7) | Urea formation in cell lysates | Decreased arginase activity | IC50 ≈ 10-12 µM caymanchem.commdpi.com |
| Endothelial Cells | [14C]urea production | Dose-dependent decrease | IC50 = 10 ± 2 µM researchgate.net |
| Rat Liver Homogenates | Not specified | Inhibition | IC50 = 2 µM |
Techniques for Analyzing L-Arginine Pathway Metabolites
The inhibition of arginase by nor-NOHA is expected to alter the metabolic flux through the L-arginine pathway, leading to changes in the concentrations of various metabolites. Researchers employ several analytical techniques to quantify these changes and understand the broader impact of arginase inhibition.
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the simultaneous quantification of multiple metabolites in the L-arginine pathway. mdpi.commdpi.com These techniques have been used to measure levels of L-arginine, ornithine, citrulline, and polyamines (putrescine, spermidine (B129725), and spermine) in cell lysates and tissue samples. mdpi.com For example, in a study using murine macrophages infected with Mycobacterium tuberculosis, LC-MS/MS was used to identify and quantify metabolites in cell lysates following treatment with nor-NOHA. mdpi.com Unexpectedly, both citrulline and proline levels decreased, highlighting the complexity of metabolic reprogramming induced by arginase inhibition. mdpi.com
High-performance liquid chromatography (HPLC) is another widely used technique. It can be employed to measure plasma levels of amino acids, including L-arginine and its methylated derivatives like asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). mdpi.com
The table below outlines the techniques used to analyze L-arginine pathway metabolites and some key findings from studies using nor-NOHA.
| Analytical Technique | Metabolites Analyzed | Key Findings with Nor-NOHA Treatment |
| LC-MS/MS | L-arginine, citrulline, ornithine, proline, polyamines | In Mtb-infected macrophages, citrulline and proline decreased. mdpi.com In Mtb-infected mouse lungs, spermine (B22157) increased. mdpi.com |
| HPLC | Plasma amino acids (L-arginine, ADMA, SDMA) | In rats, nor-NOHA increased plasma citrulline and decreased ornithine levels. medchemexpress.com |
| Radiometric Assay | L-[14C]arginine, [14C]urea | Used to determine arginase activity and the inhibitory effect of nor-NOHA. nih.gov |
Considerations for In Vitro Cellular Assays (e.g., Hypoxia Models, Macrophage Cultures)
Nor-NOHA has been extensively used in various in vitro cellular assays to probe the role of arginase in different physiological and pathological conditions.
Hypoxia Models: In studies of chronic myeloid leukemia (CML), nor-NOHA was investigated for its effects under hypoxic conditions, where the expression of arginase 2 (ARG2) is often upregulated. plos.org Research showed that nor-NOHA induced apoptosis in ARG2-expressing CML cells specifically under hypoxia (1.5% O2). medchemexpress.complos.org Interestingly, further investigation using CRISPR/Cas9 to knock out ARG2 revealed that the pro-apoptotic effect of nor-NOHA was independent of its arginase-inhibiting activity, suggesting off-target effects. plos.org This highlights a critical consideration for researchers to cautiously interpret data and not solely attribute the biological effects of nor-NOHA to arginase inhibition. plos.org
Macrophage Cultures: Macrophages are key immune cells where the L-arginine pathway plays a crucial role in determining their phenotype and function. Nor-NOHA has been used to study the interplay between arginase and NOS in these cells. For instance, in murine macrophages (RAW 264.7) infected with Mycobacterium tuberculosis, treatment with nor-NOHA led to a polarization towards the pro-inflammatory M1 phenotype, characterized by increased NO production and reduced intracellular bacterial load. mdpi.comnih.gov Similarly, in interferon-gamma and lipopolysaccharide-stimulated macrophages, nor-NOHA potently inhibited arginase, leading to increased production of nitrite (B80452) and L-citrulline, the products of NOS activity. researchgate.net
Challenges and Caveats in Nitric Oxide Measurement in the Presence of Nor-NOHA Monoacetate
While a primary application of nor-NOHA is to study the enhancement of NO production by inhibiting arginase, there are significant challenges and caveats associated with accurately measuring NO in its presence.
Spontaneous Release of NO-Like Molecules with Specific Reagents (e.g., Riboflavin, H2O2)
A major confounding factor in using nor-NOHA is its potential to spontaneously release a biologically active nitric oxide-like molecule. nih.gov This release is not dependent on enzymatic activity and can occur in cell culture media through a reaction with components like riboflavin. nih.govresearchgate.net This spontaneously generated molecule is indistinguishable from NO produced by NOS using common assessment methods, which can lead to misinterpretation of results. nih.gov
Furthermore, nor-NOHA has been shown to react with hydrogen peroxide (H2O2), diminishing the H2O2 content and producing an NO-like molecule in the process. nih.govresearchgate.net This is particularly relevant in studies of cellular stress and inflammation where H2O2 levels may be elevated.
These unintended reactions can create artifacts that limit the reliability of nor-NOHA as a tool to exclusively study the substrate competition between arginase and NOS. nih.gov The short half-life of NO and its reactive nitrogen species also contributes to the difficulty in its accurate measurement in enzymatic assays that estimate NO levels based on nitrite concentrations in cellular lysates. mdpi.com Therefore, researchers must consider these limitations and employ appropriate controls to validate their findings when using nor-NOHA in studies involving NO measurement. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess arginase inhibition by Nor NOHA monoacetate in vitro?
- Answer : Standard protocols include:
- Arginase Activity Assays : Measure hydrolysis of L-arginine to urea and L-ornithine using spectrophotometry at 550 nm after reaction with α-isonitrosopropiophenone .
- Western Blotting : Validate ARG2 protein expression levels in treated vs. untreated cells, using antibodies specific to ARG2 .
- siRNA Knockdown : Transfect cells with ARG2-targeting siRNA to confirm inhibitor specificity, followed by viability assays (e.g., Annexin V staining) .
Q. How should hypoxia be simulated in vitro to study this compound’s effects on leukemia cells?
- Answer : Two validated approaches:
- Physical Hypoxia Chambers : Culture cells in sealed chambers with 1% O₂, 5% CO₂, and balanced N₂ for 24–72 hours .
- Chemical Mimetics : Treat cells with 100–200 µM CoCl₂ to stabilize HIF-1α/2α under normoxia .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism, where apoptosis in hypoxic leukemia cells occurs independently of ARG2 inhibition?
- Answer :
- CRISPR/Cas9 ARG2 Knockout Models : Compare apoptotic responses in ARG2-KO vs. wild-type cells under hypoxia to isolate ARG2-dependent effects .
- Metabolomic Profiling : Use LC-MS to quantify polyamine levels (e.g., spermidine, spermine) and urea cycle intermediates, identifying pathways altered by Nor NOHA .
- Transcriptomic Analysis : Perform RNA-seq to map hypoxia-induced genes unaffected by ARG2 knockout but modulated by Nor NOHA .
Q. What strategies validate the off-target effects of this compound when its anti-leukemic activity diverges from arginase inhibition?
- Answer :
- Rescue Experiments : Co-treat cells with ARG2 substrates (e.g., L-ornithine) to test if apoptosis is reversible .
- Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial vs. glycolytic shifts .
- Multi-Omics Integration : Combine proteomics (e.g., HIF-α interactors) with metabolomics to identify non-ARG2 targets .
Q. How can this compound be integrated into combination therapies to overcome hypoxia-mediated drug resistance in chronic myeloid leukemia (CML)?
- Answer :
- Synergy Testing : Co-administer Nor NOHA with BCR-ABL1 inhibitors (e.g., imatinib) and quantify apoptosis via Annexin V/PI flow cytometry .
- Hypoxia Preconditioning : Expose cells to hypoxia for 48 hours before treatment to model resistance mechanisms .
- In Vivo Validation : Use xenograft models with hypoxia reporters (e.g., HIF-1α-luciferase) to track drug efficacy in tumor microenvironments .
Methodological Considerations
Q. What controls are critical when testing this compound’s specificity in arginase inhibition assays?
- Answer :
- Negative Controls : Use ARG2-knockout cells or inactive enantiomers of Nor NOHA .
- Orthogonal Assays : Validate arginase activity via LC-MS quantification of urea and L-ornithine alongside spectrophotometry .
- Dose-Response Curves : Establish IC₅₀ values across cell lines to account for variable ARG2 expression .
Q. How should amino acid depletion be managed in cell culture studies using this compound?
- Answer :
- Custom Media Formulation : Use arginine-free RPMI-1640 supplemented with dialyzed FBS to control exogenous arginine levels .
- Metabolic Tracing : Incorporate ¹³C-labeled L-arginine to track uptake and utilization via mass spectrometry .
- Rescue Experiments : Add back L-ornithine or polyamines to test metabolic pathway dependencies .
Data Interpretation Challenges
Q. Why might this compound exhibit cell-type-specific efficacy despite uniform ARG2 expression?
- Answer :
- HIF Isoform Variability : Assess HIF-1α vs. HIF-2α dominance via isoform-specific inhibitors (e.g., PT2399 for HIF-2α) .
- Epigenetic Regulation : Perform ChIP-seq for histone modifications (e.g., H3K27ac) at the ARG2 locus to identify co-regulators .
- Microenvironmental Factors : Co-culture leukemia cells with stromal cells to model niche-driven resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
